N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide
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Overview
Description
N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The pyrazine and oxadiazole rings are often synthesized through cyclization reactions involving appropriate precursors. The cyclohexyl group is introduced via alkylation or acylation reactions, and the thiophene-2-sulfonamide moiety is attached through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and targets.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s heterocyclic structures allow it to bind selectively to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic sulfonamides, such as:
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide is unique due to its combination of pyrazine, oxadiazole, cyclohexyl, and thiophene-2-sulfonamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c22-26(23,13-5-4-10-25-13)21-16(6-2-1-3-7-16)15-19-14(20-24-15)12-11-17-8-9-18-12/h4-5,8-11,21H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEFIODMWLKPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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